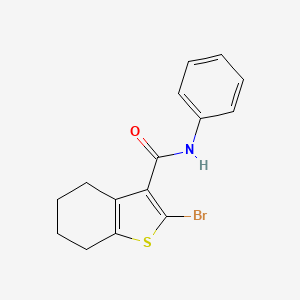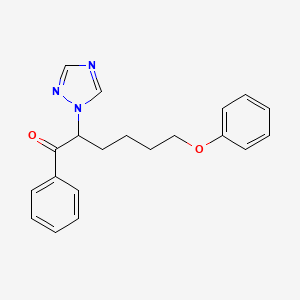
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one is a synthetic compound that belongs to the class of triazole derivatives. It is known for its role as a strigolactone biosynthesis inhibitor, which has significant implications in plant biology and agriculture. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including shoot branching and root architecture .
Mechanism of Action
Target of Action
TIS108 is a triazole-type strigolactone biosynthetic inhibitor . Its primary target is the strigolactone biosynthesis pathway . Strigolactones are plant hormones that play crucial roles in various developmental processes, including shoot branching and root hair elongation .
Mode of Action
TIS108 interacts with its targets by inhibiting the biosynthesis of strigolactones . This inhibition leads to a decrease in the level of strigolactones, such as 2’-epi-5-deoxystrigol (epi-5DS), in plants .
Biochemical Pathways
The primary biochemical pathway affected by TIS108 is the strigolactone biosynthesis pathway . By inhibiting this pathway, TIS108 alters the balance of plant hormones, affecting various developmental processes. For instance, it has been suggested that strigolactones might affect shoot regeneration through interaction with other hormones, especially auxin, cytokinin, and ethylene .
Result of Action
The inhibition of strigolactone biosynthesis by TIS108 leads to a variety of molecular and cellular effects. For instance, it has been shown to inhibit embryogenesis in Arabidopsis . Additionally, TIS108 has been demonstrated to improve shoot regeneration in apple, providing insights into the molecular mechanism of strigolactone-mediated inhibition of adventitious shoot formation .
Action Environment
The action of TIS108 can be influenced by various environmental factors. For example, light conditions have been shown to affect the organization of cortical microtubules in Arabidopsis hypocotyl cells, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling .
Biochemical Analysis
Biochemical Properties
TIS108 interacts with enzymes involved in the strigolactone biosynthesis pathway. It inhibits the production of strigolactones, leading to an increase in shoot branching and a repression of root hair elongation .
Cellular Effects
TIS108 has been shown to have significant effects on cellular processes in plants. It inhibits embryogenesis in Arabidopsis and reduces the level of 2’-epi-5-deoxystrigol (epi-5DS) in rice . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of TIS108 involves its interaction with the strigolactone biosynthesis pathway. It inhibits the production of strigolactones, leading to changes in plant growth and development . The exact molecular interactions and changes in gene expression caused by TIS108 are still being studied .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on plant growth and development, with effects observable after treatment .
Metabolic Pathways
TIS108 is involved in the strigolactone biosynthesis pathway. It interacts with enzymes in this pathway to inhibit the production of strigolactones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one typically involves the following steps :
Starting Materials: The synthesis begins with 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and phenoxyhexanone as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at low temperatures (0°C) under a nitrogen atmosphere.
Formation of Intermediate: The intermediate product is formed through a nucleophilic substitution reaction.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one has several scientific research applications:
Plant Biology: It is used as a strigolactone biosynthesis inhibitor to study the role of strigolactones in plant growth and development
Agriculture: The compound is employed to regulate plant architecture, enhance crop yield, and manage parasitic weeds.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific biological pathways.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
TIS108: Another triazole-type strigolactone biosynthesis inhibitor with similar properties.
GR24: A synthetic strigolactone analog used in research.
4-Br debranone: A compound with similar inhibitory effects on strigolactone biosynthesis.
Uniqueness
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one is unique due to its specific molecular structure, which allows it to effectively inhibit strigolactone biosynthesis. Its phenoxy and triazole groups contribute to its high affinity for the target enzymes, making it a potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSREBFOVZSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2844046.png)
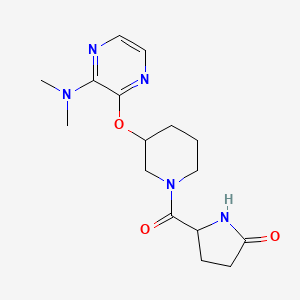
![5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2844048.png)
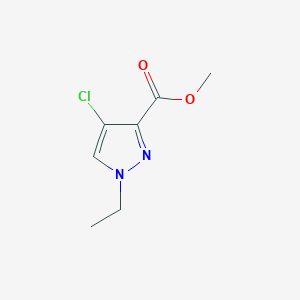
![2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid](/img/structure/B2844054.png)
![methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2844055.png)
![2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2844057.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)
![2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2844061.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2844062.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)
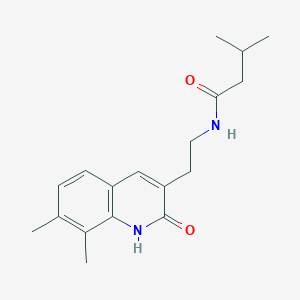
![4-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2844067.png)
